molecular formula C12H11NO2 B2621214 1-(2-oxopropyl)quinolin-4(1H)-one CAS No. 31678-21-4

1-(2-oxopropyl)quinolin-4(1H)-one

Cat. No. B2621214
CAS RN: 31678-21-4
M. Wt: 201.225
InChI Key: FVPQWQXHOYLPOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-oxopropyl)quinolin-4(1H)-one is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. This compound is also known as 4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester and has the chemical formula C12H11NO3. In

Mechanism of Action

The exact mechanism of action of 1-(2-oxopropyl)quinolin-4(1H)-one is not yet fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. It is believed that 1-(2-oxopropyl)quinolin-4(1H)-one may exert its effects by interfering with the signaling pathways that regulate these processes.
Biochemical and Physiological Effects
Studies have shown that 1-(2-oxopropyl)quinolin-4(1H)-one has a variety of biochemical and physiological effects. This compound has been found to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells in vitro. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-oxopropyl)quinolin-4(1H)-one in lab experiments is that it is relatively easy to synthesize and purify. This compound is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, one limitation of using 1-(2-oxopropyl)quinolin-4(1H)-one is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-(2-oxopropyl)quinolin-4(1H)-one. One area of interest is the development of new drugs based on this compound for the treatment of inflammation and cancer. Another area of research is the investigation of the compound's potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-oxopropyl)quinolin-4(1H)-one and its effects on various biological processes.

Synthesis Methods

The synthesis of 1-(2-oxopropyl)quinolin-4(1H)-one involves the reaction of 3-carbethoxy-4-hydroxyquinoline with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through recrystallization to obtain pure 1-(2-oxopropyl)quinolin-4(1H)-one.

Scientific Research Applications

1-(2-oxopropyl)quinolin-4(1H)-one has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

1-(2-oxopropyl)quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-9(14)8-13-7-6-12(15)10-4-2-3-5-11(10)13/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPQWQXHOYLPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=CC(=O)C2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-oxopropyl)quinolin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.